2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine
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Description
2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine is a biochemical compound used for proteomics research . It has a molecular weight of 246.35 and a molecular formula of C14H22N4 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula, C14H22N4, and its molecular weight, 246.35 . The specific arrangement of atoms and bonds in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Structure-Activity Relationship Studies
- Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, including derivatives related to 2,5-Di-tert-butyl-pyrazolo[1,5-a]pyrimidin-7-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). This research focused on optimizing the potency of these compounds, leading to the identification of compounds with potential anti-inflammatory and antinociceptive activities in vitro and in animal models, suggesting their potential in pain management (Altenbach et al., 2008).
Coordination Chemistry and Materials Science
- Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been studied for their coordination chemistry, showing applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).
Antitumor and Anticancer Applications
- Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to this compound, were investigated for their antitumor activity. One compound exhibited significant in vitro anti-cancer activity, highlighting the potential of these derivatives in cancer therapy (Maftei et al., 2016).
Adenosine Receptor Affinity
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, as analogues of purines and related to this compound, were synthesized and tested for their affinity towards A1 adenosine receptors. This study contributed to understanding the structural requirements for binding to adenosine receptors, which is crucial for developing therapeutic agents (Harden et al., 1991).
Insecticidal and Antibacterial Potential
- Insecticidal and Antibacterial Activities : Research on pyrimidine linked pyrazole heterocyclics, related to this compound, showed promising insecticidal and antibacterial potential. The study provides insights into the structure-activity relationship of these compounds, suggesting their utility in developing new insecticides and antibiotics (Deohate & Palaspagar, 2020).
Optical and Electronic Properties
- Optical Properties : The investigation of trisheterocyclic systems with electron-donating amino groups, including structures similar to this compound, revealed structure-dependent and environment-responsive optical properties. These findings are significant for the development of materials with tailored optical and electronic functionalities (Palion-Gazda et al., 2019).
properties
IUPAC Name |
2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c1-13(2,3)9-7-11(15)18-12(16-9)8-10(17-18)14(4,5)6/h7-8H,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUFGSXNXZLMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=NN2C(=C1)N)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320832 |
Source
|
Record name | 2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
626223-27-6 |
Source
|
Record name | 2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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